molecular formula C13H34O7Si3 B232222 (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate CAS No. 18981-63-0

(4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate

Cat. No. B232222
CAS RN: 18981-63-0
M. Wt: 245.27 g/mol
InChI Key: SBJRRLJCQHFWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate is a chemical compound that belongs to the class of oxan derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. It has also been suggested that the compound inhibits the growth of microorganisms by disrupting the cell membrane or inhibiting key enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and regulate the growth of crops. However, the compound has also been shown to have toxic effects on some normal cells, which limits its potential applications.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the compound's toxicity to normal cells and limited solubility in water can be a limitation for some experiments.

Future Directions

There are several future directions for the research of (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate. One direction is to investigate its potential as an antitumor agent in combination with other drugs or therapies. Another direction is to explore its potential as a growth regulator for crops in different environmental conditions. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of the compound.

Synthesis Methods

The synthesis of (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate involves the reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl acetoacetate in the presence of a base catalyst. The product obtained is then treated with acetic anhydride to yield the final compound. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

(4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antimicrobial and antifungal properties. In agriculture, it has been tested as a growth regulator for crops. In industry, it has been explored as a potential intermediate for the synthesis of other compounds.

properties

CAS RN

18981-63-0

Molecular Formula

C13H34O7Si3

Molecular Weight

245.27 g/mol

IUPAC Name

(4-acetamido-6-methoxy-2-methyloxan-3-yl) acetate

InChI

InChI=1S/C11H19NO5/c1-6-11(17-8(3)14)9(12-7(2)13)5-10(15-4)16-6/h6,9-11H,5H2,1-4H3,(H,12,13)

InChI Key

SBJRRLJCQHFWCN-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC)NC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC)NC(=O)C)OC(=O)C

Other CAS RN

67737-59-1
23089-56-7
51869-35-3

synonyms

1-O-Methyl-3-(acetylamino)-4-O-acetyl-2,3,6-trideoxy-α-L-lyxo-hexopyranose

Origin of Product

United States

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